molecular formula C8H8ClNO B1581633 4'-Chloro-N-methylformanilide CAS No. 26772-93-0

4'-Chloro-N-methylformanilide

Cat. No.: B1581633
CAS No.: 26772-93-0
M. Wt: 169.61 g/mol
InChI Key: XWQPXHSGRKRZPV-UHFFFAOYSA-N
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Description

It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound has a molecular formula of C8H8ClNO and a molecular weight of 169.61 g/mol .

Biochemical Analysis

Biochemical Properties

4’-Chloro-N-methylformanilide plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein functions. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, 4’-Chloro-N-methylformanilide has been shown to interact with proteases, affecting their catalytic activity and substrate specificity . These interactions are crucial for understanding the biochemical pathways and mechanisms in which this compound is involved.

Cellular Effects

The effects of 4’-Chloro-N-methylformanilide on cellular processes are diverse and depend on the type of cells and the concentration of the compoundFor example, it has been observed to modulate the expression of certain genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, 4’-Chloro-N-methylformanilide can impact cell signaling pathways by interacting with key signaling molecules, leading to alterations in cell function and behavior .

Molecular Mechanism

At the molecular level, 4’-Chloro-N-methylformanilide exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, 4’-Chloro-N-methylformanilide has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 4’-Chloro-N-methylformanilide can change over time in laboratory settings. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 4’-Chloro-N-methylformanilide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4’-Chloro-N-methylformanilide can result in alterations in cellular processes, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4’-Chloro-N-methylformanilide vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 4’-Chloro-N-methylformanilide can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response . These dosage-dependent effects are crucial for understanding the safety and efficacy of 4’-Chloro-N-methylformanilide in biochemical research.

Metabolic Pathways

4’-Chloro-N-methylformanilide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . For example, 4’-Chloro-N-methylformanilide has been shown to modulate the activity of enzymes involved in amino acid metabolism, affecting the production and utilization of amino acids in cells .

Transport and Distribution

The transport and distribution of 4’-Chloro-N-methylformanilide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, 4’-Chloro-N-methylformanilide can be transported into cells via membrane transporters and subsequently distributed to various organelles, such as the endoplasmic reticulum and mitochondria . The distribution pattern of this compound is essential for understanding its cellular effects and mechanisms of action.

Subcellular Localization

The subcellular localization of 4’-Chloro-N-methylformanilide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm, nucleus, and other subcellular structures, where it exerts its biochemical effects . The localization of 4’-Chloro-N-methylformanilide is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Chloro-N-methylformanilide can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with formic acid and methanol in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Another method involves the reaction of 4-chloroaniline with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield 4’-Chloro-N-methylformanilide .

Industrial Production Methods

In industrial settings, the production of 4’-Chloro-N-methylformanilide often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as distillation, crystallization, and purification to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-N-methylformanilide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chloro group in 4’-Chloro-N-methylformanilide can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-N-methylformanilide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical studies and as a reagent in proteomics research.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    N-Methylformanilide: Similar structure but lacks the chloro substituent.

    4-Chloroformanilide: Similar structure but lacks the N-methyl group.

    N-Phenylformamide: Similar structure but lacks both the chloro and N-methyl groups.

Uniqueness

4’-Chloro-N-methylformanilide is unique due to the presence of both the chloro and N-methyl groups, which confer specific chemical properties and reactivity. The chloro group enhances the compound’s electrophilicity, while the N-methyl group influences its solubility and interaction with other molecules .

Properties

IUPAC Name

N-(4-chlorophenyl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQPXHSGRKRZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312875
Record name 4'-Chloro-N-methylformanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26772-93-0
Record name 26772-93-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Chloro-N-methylformanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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